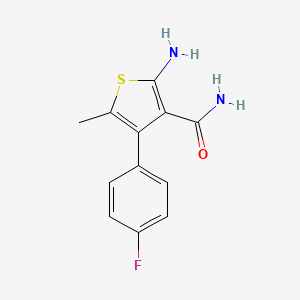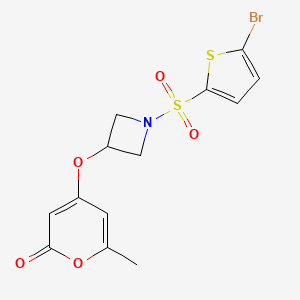![molecular formula C19H22ClN5O4 B2373570 9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 923469-83-4](/img/structure/B2373570.png)
9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H22ClN5O4 and its molecular weight is 419.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of new [c,d]-fused purinediones, showcasing its role in the development of novel chemical structures (Šimo, Rybár, & Alföldi, 1995).
- Research has also focused on its structural characteristics, such as hydrogen-bonded chains and sheet formations in related chemical compounds (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
Advancements in Heterocyclic Chemistry
- The compound is instrumental in the efficient synthesis of 7,8‐Dihydropyrimido[5,4‐d]pyrimidines, which are significant in medicinal chemistry for their potential biological activities (Carvalho, Esperança, Esteves, & Proença, 2007).
- It has been used in studying the crystal structure and biological activity of various pyrimidine derivatives, which can have implications in drug discovery (Jiu-fu, Hong-guang, Hui, Jing-jing, Shan-shan, & Juan, 2015).
Role in the Development of Antiviral Agents
- Research includes its application in synthesizing acyclic nucleoside phosphonate analogues with potential antiviral activity, highlighting its importance in the field of antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Contribution to Organic Synthesis Techniques
- This compound has been pivotal in creating novel methods for the synthesis of various organic structures, such as 1,5-Dihydro-2H-Chromeno[2,3-D]Pyrimidine-2,4(3H)-Diones, which are essential in pharmaceutical chemistry (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Exploration in Crystallography
- Its derivatives have been explored in crystallography, providing insights into the molecular and crystal structures of related compounds, which is crucial for understanding chemical properties and interactions (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Propiedades
IUPAC Name |
9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O4/c1-22-16-15(17(26)25(19(22)27)9-10-28-2)24-8-4-7-23(18(24)21-16)12-5-6-14(29-3)13(20)11-12/h5-6,11H,4,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDPJFPVWAZRLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3CCCN(C3=N2)C4=CC(=C(C=C4)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
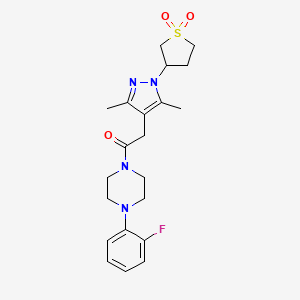
![2-(difluoromethoxy)-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-one](/img/structure/B2373491.png)
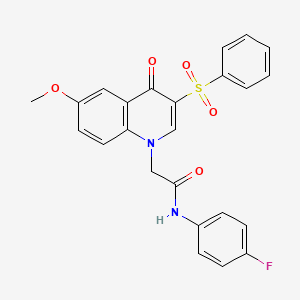
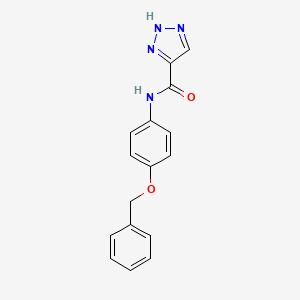
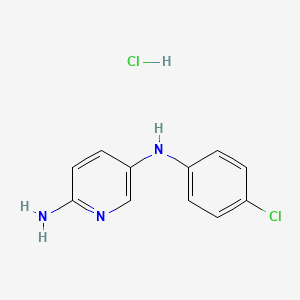
![2-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)acetic acid](/img/structure/B2373499.png)
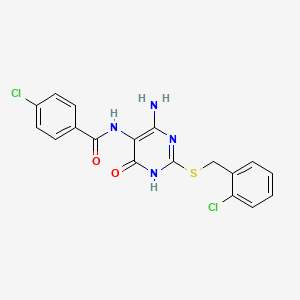
![4-(3,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2373502.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)
![2-Fluoro[1,1'-biphenyl]-4-yl 4-methylbenzenesulfonate](/img/structure/B2373505.png)
![5-((3,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2373506.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2373508.png)
